Tert-butyl 2-(tert-butylamino)acetate

Description

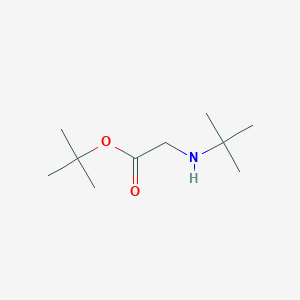

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(tert-butylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-9(2,3)11-7-8(12)13-10(4,5)6/h11H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSKKEZDGIKERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427224 | |

| Record name | Tert-butyl 2-(tert-butylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916885-51-3 | |

| Record name | Tert-butyl 2-(tert-butylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Elucidation of Primary Synthetic Routes for Tert-butyl 2-(tert-butylamino)acetate

The formation of this compound is predominantly achieved through two main synthetic pathways: nucleophilic substitution reactions and transesterification processes.

Nucleophilic Substitution Reactions with Halogenated Acetate (B1210297) Precursors

A principal and widely utilized method for synthesizing this compound involves the reaction of tert-butylamine (B42293) with a halogenated acetate precursor, such as tert-butyl bromoacetate (B1195939). This approach is a cornerstone of its laboratory and potential industrial-scale production.

The reaction proceeds via a classic nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group in tert-butyl bromoacetate. This nucleophilic attack leads to the displacement of the bromide ion, which serves as the leaving group, resulting in the formation of the final N-substituted amino ester product. A key mechanistic consideration is the concurrent acid-base reaction where the displaced bromide anion can react with the unreacted tert-butylamine, forming a tert-butylammonium (B1230491) bromide salt. This salt often precipitates from the reaction mixture, potentially sequestering the amine reagent and hindering the reaction's progress. researchgate.net Consequently, the use of excess tert-butylamine is often required to ensure the reaction proceeds to completion. researchgate.net

The efficiency and outcome of the nucleophilic substitution are highly dependent on the specific reaction conditions employed. Key factors include the choice of solvent, the presence and nature of a base, and temperature control.

Solvent Effects: The selection of a solvent is critical. Polar aprotic solvents such as acetonitrile (B52724) and dimethylformamide (DMF) are often favored as they can effectively solvate the reactants and enhance reaction efficiency. In some cases, a mixture of solvents is used to improve the solubility of by-products. For instance, the formation of a thick tert-butylammonium bromide precipitate in pure acetonitrile can be mitigated by adding a co-solvent like dichloromethane (B109758) (DCM) or dimethyl sulfoxide (B87167) (DMSO), which is particularly important for adapting the synthesis to continuous flow systems. researchgate.net

Basic Catalysis: A base is typically added to the reaction mixture to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction between the displaced bromide and the amine. Common bases include inorganic options like sodium hydroxide (B78521) or potassium carbonate. The use of catalytic organic bases such as triethylamine (B128534) can also enhance the rate of the reaction.

Temperature Control: The reaction temperature is carefully managed to balance the reaction rate against the formation of unwanted side products. The synthesis is often conducted at temperatures ranging from 0°C to 25°C to minimize side reactions. However, in certain solvent systems, higher temperatures may be necessary to achieve a reasonable reaction rate. For example, a reaction in acetonitrile required heating to 95°C for 4 hours to achieve a high yield. researchgate.net

The table below summarizes the impact of various reaction conditions on the synthesis.

| Precursors | Solvent | Base/Amine Equivalents | Temperature (°C) | Time (h) | Observations/Yield | Reference |

|---|---|---|---|---|---|---|

| tert-butylamine, tert-butyl bromoacetate | Acetonitrile or DMF | Potassium Carbonate | 0 - 25 | Not Specified | Standard conditions to minimize side products. | |

| tert-butylamine, bromo-precursor | Acetonitrile | 3.0 eq. tert-butylamine | 95 | 4 | 86% yield; formation of thick precipitate. | researchgate.net |

| tert-butylamine, bromo-precursor | Acetonitrile/DMSO | Not Specified | Not Specified | Not Specified | Significantly reduced precipitate formation. | researchgate.net |

Transesterification Processes Involving Acidic Amino Acid Derivatives and Tert-butyl Compounds

Transesterification represents an alternative, though less direct, strategy for generating tert-butyl ester functionalities within amino acid structures. google.comthieme.de This method involves reacting a carboxylic acid or an existing ester with a tert-butyl-containing compound, such as tert-butyl acetate or tert-butanol, typically in the presence of an acid catalyst. google.comthieme.de While not a primary route for this compound itself, it is a key method for producing protected amino acids like N-protected di-tert-butyl amino esters. google.com

The substrate scope for transesterification to produce tert-butyl esters is broad, encompassing various carboxylic acids. thieme.de In the context of amino acids, starting materials are often N-protected acidic amino acids, such as benzyloxycarbonyl-L-aspartic acid (Z-L-Asp) and benzyloxycarbonyl-L-glutamic acid (Z-L-Glu). google.com

The reaction is catalyzed by Lewis acids or strong protic acids. Boron trifluoride complexes, particularly boron trifluoride diethyl etherate (BF₃·Et₂O), are effective catalysts for this transformation when using tert-butyl acetate as the tert-butyl source. google.com

A significant aspect of this reaction is regioselectivity, especially with di-carboxylic amino acids like aspartic acid and glutamic acid. The reaction can lead to a mixture of products. The primary goal is often the formation of a di-tert-butyl ester, where both the α- and ω-carboxyl groups are esterified. google.com However, mono-tert-butyl esters, where only one of the carboxyl groups is protected, are common by-products. google.com For instance, the transesterification of Z-L-Asp can yield the desired Z-L-Asp-di-tert-butyl ester, alongside Z-L-Asp-α-tert-butyl ester and Z-L-Asp-γ-tert-butyl ester. google.com

The table below illustrates examples of transesterification with amino acid derivatives.

| Substrate | Tert-butyl Source | Catalyst | Primary Product | By-products | Reference |

|---|---|---|---|---|---|

| Benzyloxycarbonyl-L-aspartic acid (Z-L-Asp) | tert-butyl acetate | Boron trifluoride diethyl etherate | Z-L-Asp-di-tert-butyl ester | Mono-tert-butyl esters | google.com |

| Benzyloxycarbonyl-L-glutamic acid (Z-L-Glu) | tert-butyl acetate | Boron trifluoride diethyl etherate | Z-L-Glu-di-tert-butyl ester | Z-L-Glu-α-tert-butyl ester, Z-L-Glu-γ-tert-butyl ester | google.com |

| Various free amino acids | tert-butyl acetate | Bis(trifluoromethanesulfonyl)imide | tert-butyl esters with free amino groups | Not specified | thieme.deresearchgate.net |

Optimization Strategies for Enhanced Synthetic Efficiency and Product Purity

A significant advancement in synthetic optimization is the adoption of continuous flow chemistry. This approach addresses issues encountered in batch processing, such as poor mixing and precipitation of by-products like tert-butylammonium bromide. researchgate.net By using a mixed solvent system (e.g., acetonitrile/DMSO) to maintain solubility and passing the reactants through a heated reactor, a more controlled and efficient synthesis can be achieved, leading to higher purity and easier scale-up. researchgate.net

For transesterification reactions, optimization can involve screening different catalysts. While traditional catalysts like sulfuric acid are effective, newer systems using lanthanum(III) complexes or scandium(III) triflate have been shown to promote efficient transesterification under mild conditions. researchgate.netorganic-chemistry.org Furthermore, research into the direct tert-butylation of free amino acids using reagents like bis(trifluoromethanesulfonyl)imide in tert-butyl acetate shows promise for faster reactions and higher yields compared to conventional methods. thieme.de

Catalytic Approaches and Reagent Selection for Reaction Rate Enhancement

The synthesis of this compound primarily involves the nucleophilic substitution of tert-butyl bromoacetate with tert-butylamine. To enhance the reaction rate, various catalytic approaches and specific reagents are employed.

Catalytic bases such as triethylamine or 4-dimethylaminopyridine (B28879) (DMAP) are often used to accelerate the reaction. A recent study highlighted an efficient method for the tert-butylation of free amino acids using bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst and tert-butyl acetate as both the solvent and tert-butylating agent. This approach has been shown to significantly reduce reaction times and improve yields compared to conventional methods. organic-chemistry.org The choice of solvent also plays a crucial role, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being favored for their ability to improve solubility and reaction efficiency.

| Catalyst/Reagent | Role in Synthesis | Notable Outcomes |

| Triethylamine/DMAP | Catalytic base | Enhances reaction rates in nucleophilic substitution. |

| Bis(trifluoromethanesulfonyl)imide (Tf2NH) | Catalyst | Enables faster reactions and higher yields for tert-butylation. organic-chemistry.org |

| Polar Aprotic Solvents (DMF, Acetonitrile) | Solvent | Improves solubility and reaction efficiency. |

| tert-Butyl Acetate | Solvent and tert-butylating agent | Used in conjunction with Tf2NH for efficient synthesis. organic-chemistry.org |

Application of Protecting Group Chemistry in Multi-step Syntheses (e.g., Boc, Fmoc)

In multi-step syntheses, particularly in peptide chemistry, protecting groups are essential to prevent unwanted side reactions. peptide.comamericanpeptidesociety.org The two most common protecting groups for the amino group are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). peptide.comamericanpeptidesociety.org

The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.org It is stable to most bases and nucleophiles, making it suitable for strategies where base-labile protecting groups like Fmoc are used orthogonally. organic-chemistry.org The synthesis of Boc-protected amines is often achieved using di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. organic-chemistry.org

The Fmoc group , in contrast, is base-labile and is commonly removed with a solution of piperidine (B6355638) in DMF. americanpeptidesociety.org This allows for milder deprotection conditions compared to the Boc group, which is advantageous for the synthesis of longer and more complex peptides. americanpeptidesociety.org

| Protecting Group | Abbreviation | Deprotection Condition | Key Characteristics |

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) americanpeptidesociety.org | Stable to most bases and nucleophiles. organic-chemistry.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine in DMF) americanpeptidesociety.org | Allows for mild deprotection conditions. americanpeptidesociety.org |

Advanced Purification Methodologies for Isolating High-Purity Intermediates and Final Products (e.g., Flash Chromatography, Recrystallization)

Achieving high purity of this compound and its derivatives is paramount for their intended applications. Advanced purification techniques like flash chromatography and recrystallization are routinely employed.

Flash chromatography is a widely used method for purifying organic compounds. amazonaws.combeilstein-journals.orgorgsyn.org It utilizes a column of silica (B1680970) gel and a solvent system (eluent) to separate components of a mixture based on their polarity. orgsyn.org For instance, the purification of related compounds has been successfully achieved using a gradient of ethyl acetate in hexanes or petroleum ether. amazonaws.combeilstein-journals.orgrsc.org The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). orgsyn.org

Recrystallization is another powerful technique for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the solvent.

In some cases, a combination of techniques is necessary. For example, after an initial extraction and washing, a product might be further purified by column chromatography. rsc.org

Investigation of Continuous Flow Reactor Implementations for Scalable Production

For the large-scale synthesis of chemical compounds, continuous flow reactors offer significant advantages over traditional batch processes. These advantages include enhanced control over reaction parameters like temperature and pressure, improved safety when handling reactive intermediates, and greater scalability. researchgate.net

The industrial production of this compound can benefit from the implementation of continuous flow technology, particularly for the nucleophilic substitution route. Flow chemistry allows for precise control, which can lead to higher yields and product purity. researchgate.net Recent advancements in flow chemistry have demonstrated its utility in various synthetic transformations, including those involving highly reactive organometallic reagents and nitrating agents, underscoring its potential for the scalable and safe production of a wide range of chemical intermediates. researchgate.netresearchgate.netconsensus.app

Derivatization Reactions and Functional Group Interconversions of this compound

The chemical reactivity of this compound allows for a variety of derivatization reactions and functional group interconversions, making it a valuable building block in organic synthesis.

Nucleophilic and Electrophilic Reactivity Profiles in Organic Transformations

This compound possesses both nucleophilic and electrophilic characteristics. The lone pair of electrons on the nitrogen atom of the amino group confers nucleophilic properties, allowing it to attack electrophilic centers. A primary example is its synthesis via the nucleophilic attack of tert-butylamine on the electrophilic carbon of tert-butyl bromoacetate.

Conversely, under certain conditions, the carbonyl carbon of the ester group can act as an electrophile, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This dual reactivity is fundamental to its utility in various organic transformations. unibo.it The Hard and Soft Acids and Bases (HSAB) theory can be applied to predict the selectivity of its reactions with different electrophiles and nucleophiles. nih.gov

Selective Oxidation, Reduction, and Condensation Reactions

The functional groups within this compound can undergo selective transformations.

Oxidation: The secondary amine group can be oxidized. For example, using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can potentially oxidize the amine to a nitro group.

Reduction: The ester group can be reduced. Catalytic hydrogenation, for instance using hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C), can reduce the tert-butyl ester.

Condensation Reactions: The amino group can participate in condensation reactions. For example, it can react with aldehydes or ketones to form imines or enamines. It can also be involved in Claisen condensations, a key carbon-carbon bond-forming reaction. For instance, the Claisen condensation of tert-butyl acetate with a methyl ester is a known route for preparing complex β-ketoesters. orgsyn.org Additionally, condensation with other molecules like glyoxal (B1671930) can lead to more complex structures. nih.gov

Formation of Complex Molecular Architectures via Multi-component Reactions (e.g., Ugi Condensations)

The strategic use of sterically hindered building blocks like this compound in multi-component reactions (MCRs) allows for the rapid assembly of complex molecular scaffolds from simple starting materials. The Ugi four-component condensation (Ugi-4CC) is a prime example of such a reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-amide derivative in a single pot.

While direct participation of this compound as the amine or carboxylic acid component in Ugi reactions is plausible, the literature more frequently highlights the utility of related structures, particularly tert-butyl isocyanide, which can be synthesized from tert-butylamine. orgsyn.orgwikipedia.org The tert-butyl group in these reactants is significant as it can be cleaved under acidic conditions, revealing a primary amine functionality that can be used for further derivatization, establishing tert-butyl isocyanide as a "convertible isonitrile". sigmaaldrich.com This strategy enhances molecular diversity in the products of Ugi-type reactions. sigmaaldrich.com

The general scheme for an Ugi-type reaction involves the formation of a Schiff base from the amine and aldehyde, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, followed by an intramolecular acyl transfer to yield the final α-acylamino carboxamide product. The bulky tert-butyl groups on a potential reactant like this compound would influence the reaction kinetics and the stereochemical outcome of such transformations.

Table 1: Representative Components in Ugi-type Reactions

| Component | Example Compound | Role in Reaction |

| Amine | tert-Butylamine wikipedia.org | Forms Schiff base with aldehyde |

| Aldehyde | Benzaldehyde | Carbonyl component |

| Carboxylic Acid | Acetic Acid | Proton source and acyl donor |

| Isocyanide | tert-Butyl isocyanide wikipedia.org | Nucleophile that undergoes α-addition |

This table illustrates typical components used in Ugi reactions. The specific use of this compound as a primary component requires further investigation in published literature.

Incorporation into Polymeric Structures and Macromolecular Design (e.g., Methacrylate-based Polymers)

The incorporation of this compound and its derivatives into polymeric structures is a key strategy for designing advanced materials with tailored properties. A closely related and widely studied monomer is 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA). polysciences.comresearchgate.net This monomer is utilized in the synthesis of functional polymers due to its tertiary amine group and hydrophobic tert-butyl moiety, which can impart pH-responsiveness and enhanced adhesion to the resulting polymers. polysciences.com

Polymers based on methacrylate derivatives are often synthesized via controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). researchgate.netnih.gov ATRP allows for the creation of well-defined polymers with controlled molecular weights and narrow polydispersity. For instance, poly[2-(tert-butylamino)ethyl methacrylate] (PTBAEMA) has been synthesized and grafted onto other polymer backbones, like polypropylene, to create materials with novel properties, such as antimicrobial activity. nih.govresearchgate.net

The synthesis of block copolymers containing a PTBAEMA segment is another area of active research. For example, diblock copolymers of 2-(tert-butylamino)ethyl methacrylate and poly(ethylene glycol) methyl ether methacrylate have been grafted onto mesoporous silica nanoparticles to create hybrid materials. researchgate.net These materials demonstrate the versatility of incorporating tert-butylamino-functionalized methacrylate monomers into complex macromolecular architectures. The tert-butyl ester group, as would be present if this compound were used to create a methacrylate monomer, can serve as a protecting group that can be later hydrolyzed to yield poly(methacrylic acid) segments, further expanding the functional possibilities of the resulting polymers. digitellinc.com

Table 2: Research Findings on Polymers with tert-Butylamino Functionalities

| Polymer System | Monomer(s) | Polymerization Method | Key Findings | Reference(s) |

| Polypropylene-graft-poly[2-(tert-butylamino)ethyl methacrylate] | 2-(tert-butylamino)ethyl methacrylate, Maleic anhydride (B1165640) grafted polypropylene | Atom Transfer Radical Polymerization (ATRP) and reactive blending | The resulting copolymer, when blended with polypropylene, produced fibers with long-lasting antibacterial activity against E. coli. | nih.govresearchgate.net |

| PTBAEMA-b-PEGMEMA grafted on Mesoporous Silica Nanoparticles | 2-(tert-butylamino)ethyl methacrylate, Poly(ethylene glycol) methyl ether methacrylate | Surface-Initiated ARGET ATRP | Successful synthesis of well-defined diblock copolymer brushes on nanoparticle surfaces for potential drug delivery applications. | researchgate.net |

| Polylactide / PTBAEMA Composite Films | 2-(tert-butylamino)ethyl methacrylate | Atom Transfer Radical Polymerization (ATRP) and blending | The composite films exhibited significant antimicrobial efficiency, which could be tuned by controlling the crystallinity of the polylactide matrix. | atamanchemicals.com |

| Block Copolymers based on poly(tert-butyl methacrylate) | tert-Butyl methacrylate, various vinyl monomers | Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | Synthesis of block copolymers with well-defined molecular weights and narrow distributions, with potential for creating 'smart materials'. | digitellinc.com |

Mechanistic Organic Chemistry and Reaction Dynamics

Detailed Reaction Mechanisms Involving Tert-butyl 2-(tert-butylamino)acetate

The reactivity of this compound is characterized by the dual functionality inherent in its structure: a secondary amine that can act as a nucleophile and a carbonyl group within the ester that provides an electrophilic site.

Role as a Key Nucleophile and Electrophile in Diverse Organic Reaction Classes

The secondary amine in this compound provides a lone pair of electrons, rendering the molecule nucleophilic. This nucleophilicity is central to reactions such as N-alkylation and N-acylation. In N-alkylation, the amine attacks an alkyl halide or another suitable electrophile, forming a new carbon-nitrogen bond. For instance, in copper-catalyzed N-alkylation reactions, anilines and other amines can be coupled with alkylborane reagents. organic-chemistry.org While not a direct example involving the title compound, the principle of the amine acting as a nucleophile is fundamental. The reaction proceeds through the formation of a copper(II) amide intermediate, which then undergoes transmetalation and reductive elimination to yield the N-alkylated product. organic-chemistry.org

Conversely, the carbonyl carbon of the tert-butyl ester is electrophilic due to the polarization of the carbon-oxygen double bond. This site is susceptible to attack by strong nucleophiles. A key reaction demonstrating this electrophilic character is the conversion of tert-butyl esters into acid chlorides. Treatment with reagents like thionyl chloride (SOCl₂) can transform the ester into the corresponding acyl chloride. organic-chemistry.orgnih.gov This reaction proceeds via an acid-promoted mechanism where the ester oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by the chloride ion. organic-chemistry.org Similarly, transesterification reactions, where one alkoxy group is exchanged for another, highlight the electrophilic nature of the carbonyl carbon. These can be catalyzed by either acid or base. masterorganicchemistry.comorganic-chemistry.org

| Reaction Type | Role of this compound | Attacking Species | Product Type |

| N-Alkylation | Nucleophile (at Nitrogen) | Alkyl Halide, Alkylborane | Tertiary Amine |

| N-Acylation | Nucleophile (at Nitrogen) | Acyl Chloride, Anhydride (B1165640) | Amide |

| Transesterification | Electrophile (at Carbonyl Carbon) | Alcohol/Alkoxide | Different Ester |

| Conversion to Acyl Chloride | Electrophile (at Carbonyl Carbon) | Chloride (from SOCl₂) | Acyl Chloride |

Analysis of Steric Hindrance and Electronic Properties on Reactivity

The two tert-butyl groups on this compound exert a profound influence on its reactivity through a combination of steric and electronic effects.

Steric Hindrance: The bulky nature of the tert-butyl group is a dominant factor. nih.gov The tert-butyl group attached to the nitrogen atom sterically shields the lone pair, significantly impeding the approach of electrophiles. This steric hindrance can dramatically reduce the rate of N-alkylation and N-acylation reactions compared to less hindered secondary amines. researchgate.net Similarly, the tert-butyl group on the ester functionality hinders the approach of nucleophiles to the electrophilic carbonyl carbon. This steric protection is a primary reason for the stability of tert-butyl esters under many nucleophilic conditions, making them excellent protecting groups for carboxylic acids. researchgate.net For example, in Sₙ1 reactions, the formation of a tertiary carbocation from a tert-butyl group is favored, but the bulky nature of the group can also influence the stability and solvation of reaction intermediates. unimi.itorganic-chemistry.org

Electronic Properties: Electronically, the nitrogen atom's lone pair is available for donation, contributing to the molecule's basicity and nucleophilicity. However, this effect is tempered by the steric hindrance mentioned above. The tert-butyl groups themselves are weakly electron-donating through hyperconjugation, which can slightly increase the electron density on the adjacent nitrogen and within the ester group. nih.gov This electronic donation can influence the LUMO (Lowest Unoccupied Molecular Orbital) level of the molecule. nih.gov In the ester moiety, the electronegative oxygen atoms pull electron density away from the carbonyl carbon, rendering it electrophilic. The stability of the tert-butyl cation makes the tert-butyl ester group a good leaving group under acidic conditions. organic-chemistry.org

Investigations of Stereoselectivity and Regioselectivity in Transformations

The chiral potential of derivatives of this compound, particularly its corresponding imines, has been explored in asymmetric synthesis to control the formation of specific stereoisomers.

Pathways to Enantiomerically and Diastereomerically Enriched Products

While direct stereoselective reactions on this compound are not widely reported, its Schiff base derivatives, such as N-(diphenylmethylene)glycine tert-butyl ester, are benchmark substrates in asymmetric phase-transfer catalysis (PTC). unimi.it These reactions allow for the enantioselective alkylation of the glycine (B1666218) backbone to produce non-natural α-amino acids.

In these systems, the glycine imine is deprotonated under basic conditions to form a nucleophilic enolate, which is then alkylated by an electrophile. The stereochemical outcome is controlled by a chiral phase-transfer catalyst, often derived from cinchona alkaloids. researchgate.netphasetransfer.com The catalyst forms a chiral ion pair with the enolate, effectively shielding one face of the enolate from the electrophile and directing the alkylation to the other face. This results in high enantiomeric excess (ee) for the product. researchgate.netthieme-connect.com

Key Features of Asymmetric Alkylation of Glycine Imine tert-Butyl Esters:

Substrate: N-(diphenylmethylene)glycine tert-butyl ester is a common choice. researchgate.net

Catalyst: Chiral quaternary ammonium (B1175870) salts, often derived from cinchonidine (B190817) or other natural products, are used. nih.govthieme-connect.com

Mechanism: The catalyst and the enolate form a diastereomeric ion-pair complex, which controls the facial selectivity of the subsequent alkylation. researchgate.net

Outcome: High yields and excellent enantioselectivities can be achieved for a variety of α-alkyl-α-amino acids. researchgate.net

Similarly, chiral cyclopropenimine catalysts have been shown to be highly effective in catalyzing enantioselective and diastereoselective Mannich reactions between tert-butyl glycinate (B8599266) imines and N-Boc-aldimines. organic-chemistry.org These reactions produce vicinal diamino acid derivatives with high levels of stereocontrol, demonstrating the utility of these substrates in constructing complex chiral molecules. organic-chemistry.orgnih.govrsc.org

| Reaction | Chiral Control Element | Key Intermediate | Stereochemical Outcome |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivative) | Chiral Ion Pair | High Enantiomeric Excess (ee) researchgate.net |

| Asymmetric Mannich Reaction | Chiral Cyclopropenimine Catalyst | Pre-transition-state complex | High Enantiomeric and Diastereomeric Ratios organic-chemistry.org |

Understanding By-product Formation and Strategies for Their Mitigation

In reactions involving this compound, the formation of by-products often arises from the reactivity of the tert-butyl ester group under conditions where it is intended to be stable.

Mechanisms Leading to Mono- and Di-tert-butyl Esters

The term "mono- and di-tert-butyl esters" in the context of by-products can be interpreted in a few ways, but most commonly refers to undesired reactions at the ester functionality.

Hydrolysis: One major pathway to by-product formation is the hydrolysis of the tert-butyl ester back to the carboxylic acid (N-tert-butylglycine). While tert-butyl esters are generally stable to basic hydrolysis, they are susceptible to cleavage under acidic conditions. researchgate.net The mechanism involves protonation of the ester carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched by a nucleophile (like water) to form tert-butanol. pearson.comkhanacademy.orgyoutube.com If the desired reaction is conducted under acidic conditions, this hydrolysis can be a significant side reaction.

Transesterification: If the reaction is carried out in an alcohol solvent (e.g., methanol (B129727) or ethanol) with a base or acid catalyst, transesterification can occur. masterorganicchemistry.com The alkoxide from the solvent can act as a nucleophile, attacking the carbonyl carbon of the tert-butyl ester. This leads to the formation of a new ester (e.g., methyl or ethyl ester) and the release of tert-butoxide. This is often an equilibrium process, but can be driven to completion if the solvent is used in large excess. masterorganicchemistry.com

Strategies for Mitigation:

Control of pH: To prevent acid-catalyzed hydrolysis, reactions should be run under neutral or basic conditions whenever possible.

Solvent Choice: Using non-nucleophilic, aprotic solvents (e.g., toluene, THF, dichloromethane) instead of alcohols can prevent transesterification.

Temperature Control: Lowering the reaction temperature can often reduce the rate of undesired side reactions relative to the desired transformation.

Reagent Choice: Using milder reagents and catalysts can help to avoid conditions that promote ester cleavage. For example, specific catalysts can achieve transesterification under very mild conditions, so careful selection is crucial. organic-chemistry.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Tert-butyl 2-(tert-butylamino)acetate (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to the theoretical analysis of this compound. wu.ac.th DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), have proven effective in optimizing molecular geometries and calculating the electronic properties of related organic molecules. wu.ac.thchem-soc.sinih.gov These calculations provide the foundation for predicting spectroscopic data, analyzing charge distribution, and identifying reactive sites within the molecule.

Computational methods are instrumental in predicting spectroscopic parameters, which can then be validated against experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard computational approach for predicting NMR chemical shifts. modgraph.co.ukmdpi.com The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. mdpi.comuprm.edu For instance, benchmarking studies on similar organic compounds have shown that specific functionals like WP04 can provide high accuracy for ¹H predictions, while others like ωB97X-D are well-suited for ¹³C predictions. mdpi.com Predicted shifts for this compound are expected to align with characteristic values for tert-butyl and acetate (B1210297) moieties, although proton chemical shifts are generally more challenging to predict with high precision than carbon shifts. modgraph.co.ukmdpi.com

| Nucleus | Expected Experimental Shift (ppm) rsc.org | Typical Calculated Shift (ppm) | Assignment |

|---|---|---|---|

| ¹H | ~1.45 | 1.4 - 1.6 | Ester tert-butyl group |

| ¹H | ~1.2 | 1.1 - 1.3 | Amine tert-butyl group |

| ¹H | ~3.30 | 3.2 - 3.4 | Methylene (B1212753) group (-CH₂-) |

| ¹³C | ~173 | 171 - 174 | Carbonyl carbon (C=O) |

| ¹³C | ~81 | 80 - 82 | Quaternary ester carbon |

| ¹³C | ~44 | 43 - 45 | Methylene carbon (-CH₂-) |

Vibrational Frequencies: DFT calculations are also employed to compute the vibrational frequencies that correspond to infrared (IR) and Raman spectra. wu.ac.thnih.gov It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors, thereby improving agreement with experimental spectra. wu.ac.th The analysis of these frequencies allows for the assignment of specific vibrational modes to the functional groups within the molecule.

| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) researchgate.net | Typical Calculated Frequency (cm⁻¹) chem-soc.siresearchgate.net |

|---|---|---|

| N-H Stretch | ~3300 | 3310 - 3360 |

| C=O Stretch (Ester) | ~1720 | 1780 - 1855 |

| C-O Stretch (Ester) | Not specified | ~1210 |

| C-N Stretch | Not specified | 1210 - 1240 |

Mulliken Population Analysis (MPA) is a method used to derive atomic charges from the quantum chemical wavefunction, offering insights into the electronic charge distribution across the molecule. wu.ac.thuni-muenchen.de These charges help to identify polar bonds and potential sites for electrostatic interactions. For this compound, the analysis would reveal a significant negative charge on the electronegative oxygen and nitrogen atoms and a partial positive charge on the carbonyl carbon and the amine hydrogen. wu.ac.th It is important to note that Mulliken charges are known to be sensitive to the basis set used in the calculation and can sometimes yield unphysical results. uni-muenchen.deresearchgate.net

| Atom | Hypothetical Mulliken Charge (a.u.) | Interpretation |

|---|---|---|

| Carbonyl Oxygen (O=C) | -0.55 | High electron density, site for electrophilic attack. |

| Amine Nitrogen (N-H) | -0.80 | High electron density, potential for hydrogen bonding. |

| Carbonyl Carbon (C=O) | +0.75 | Electron deficient, site for nucleophilic attack. |

| Amine Hydrogen (N-H) | +0.35 | Acidic proton, can participate in hydrogen bonding. |

To understand the chemical reactivity of this compound, computational methods are used to map out regions prone to chemical attack.

Molecular Electrostatic Potential (MEP): The MEP is a valuable descriptor that illustrates the charge distribution of a molecule in three-dimensional space. nih.gov It maps the electrostatic potential onto the electron density surface, where regions of negative potential (typically colored red or yellow) indicate sites susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. nih.gov For this molecule, the most negative potential is expected around the carbonyl oxygen and the amine nitrogen, making them the primary sites for interaction with electrophiles. nih.govresearchgate.net

Fukui Functions: Fukui functions provide a more quantitative measure of reactivity at specific atomic sites within a molecule. mdpi.comresearchgate.net These functions are derived from the change in electron density as electrons are added or removed. The function ƒ⁻ identifies the sites most susceptible to electrophilic attack, ƒ⁺ indicates sites for nucleophilic attack, and ƒ⁰ points to sites for radical attack. researchgate.net In this compound, the carbonyl carbon is predicted to be a primary site for nucleophilic attack (high ƒ⁺), whereas the nitrogen and oxygen atoms are expected to be the main sites for electrophilic attack (high ƒ⁻).

Modeling of Reaction Pathways and Transition State Analysis

Computational chemistry allows for the detailed modeling of chemical reactions, including the identification of transition states and the calculation of energy barriers that govern reaction rates.

DFT calculations can be used to map the potential energy surface of a reaction, allowing for the determination of activation energies (Ea) and other thermodynamic parameters like enthalpy (ΔH) and Gibbs free energy (ΔG). wu.ac.th The primary synthesis of this compound involves the nucleophilic substitution between tert-butylamine (B42293) and tert-butyl bromoacetate (B1195939). While specific calculations for this reaction are not published, data from analogous esterification reactions, such as the formation of tert-butyl acrylate, show activation energies in the range of 30-35 kJ/mol. researchgate.net Computational studies can also model how thermodynamic parameters change with temperature, providing a more complete understanding of the reaction's feasibility under different conditions. wu.ac.th

| Parameter | Representative Value for Similar Reactions researchgate.net | Significance |

|---|---|---|

| Activation Energy (Ea) | ~33.8 kJ/mol | The energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | Exothermic | Indicates that the reaction releases heat. |

| Gibbs Free Energy (ΔG) | Negative | Indicates a spontaneous reaction under standard conditions. |

This compound possesses several rotatable single bonds, leading to multiple possible conformations. Computational analysis can identify the most stable conformers and the energy barriers between them. The planarity of the ester group generally leads to cis and trans conformers, with the cis form often being more stable. modgraph.co.uk Studies on the related molecule tert-butyl acetate using quantum chemical calculations identified two primary conformers with a significant energy difference between them, highlighting the impact of the bulky tert-butyl group. researchgate.net For this compound, the steric hindrance between the two large tert-butyl groups is a dominant factor in determining the preferred three-dimensional structure. Furthermore, the potential for intramolecular hydrogen bonding between the amine proton (N-H) and the carbonyl oxygen (O=C) could significantly stabilize certain conformations, a phenomenon observed in related molecular structures. researchgate.net

Applications in Asymmetric Synthesis and Chiral Chemistry

Utilization as a Chiral Auxiliary or Building Block in Enantioselective Processes

While tert-butyl 2-(tert-butylamino)acetate itself is achiral, its derivatives are prominent in asymmetric synthesis. A key strategy involves the condensation of the primary amine of a glycine (B1666218) tert-butyl ester with a chiral auxiliary or the transformation of the entire molecule into a chiral ligand or reactant.

A notable example of a chiral auxiliary derived from a similar structural motif is tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate . This chiral auxiliary, which incorporates a tert-butyl ester, has been successfully employed in the synthesis of enantiomerically pure compounds. For instance, the 3-propanoyl derivative of this auxiliary has been used to prepare enantiomerically pure 2-methyl-3-phenylpropanoic acid with an impressive enantiomeric ratio of 99.5:0.5 through the benzylation of its zinc-enolate.

Furthermore, the tert-butyl glycinate (B8599266) core structure is frequently derivatized into a Schiff base, typically with benzophenone (B1666685), to create a planar, prochiral enolate precursor. This Schiff base can then be subjected to asymmetric transformations using a chiral catalyst, effectively using the achiral glycine derivative as a building block for chiral molecules. acs.org The steric hindrance provided by the tert-butyl ester group plays a crucial role in influencing the facial selectivity of the enolate, leading to high levels of stereocontrol.

Role in the Asymmetric Synthesis of Chiral Amines and Amino Acid Derivatives

The synthesis of non-natural α-amino acids is of significant interest in medicinal chemistry and drug discovery. A powerful method for their preparation is the asymmetric alkylation of a glycine enolate equivalent. The tert-butyl glycinate benzophenone Schiff base is a widely used substrate in this context, particularly in reactions mediated by chiral phase-transfer catalysts (PTCs). acs.orgresearchgate.net

These reactions typically involve the deprotonation of the Schiff base to form an enolate, which is then alkylated with an electrophile. The chiral PTC, often derived from cinchona alkaloids, forms a chiral ion pair with the enolate, directing the alkylating agent to one face of the enolate and thereby inducing asymmetry. acs.orgaustinpublishinggroup.com The use of micellar conditions, employing surfactants like Triton X-100, has been shown to enhance the efficiency and enantioselectivity of these alkylations. acs.orgacs.org

Recent advancements have also demonstrated the use of copper/(4S,2R)-tBu-Phosferrox catalysts for the asymmetric alkylation of tert-butyl glycinate Schiff base, achieving high yields and excellent enantioselectivity (up to >99% ee) with low catalyst loading. chemrxiv.org This method has been successfully applied to the synthesis of chiral unnatural α-substituted α-amino acids that are key components of phallotoxins. chemrxiv.org

Below is a table summarizing the asymmetric alkylation of tert-butyl glycinate Schiff base with various electrophiles and chiral catalysts.

| Electrophile | Chiral Catalyst/System | Base | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Benzyl bromide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide / Triton X-100 | 1 M KOH | 85 | 81 | acs.org |

| 4-Methoxybenzyl bromide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide / Triton X-100 | 1 M KOH | 82 | 85 | acs.org |

| 2-Naphthylmethyl bromide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide / Triton X-100 | 1 M KOH | 78 | 72 | acs.org |

| Various alkyl halides | Copper/(4S,2R)-tBu-Phosferrox | Not Specified | up to 95 | >99 | chemrxiv.org |

| Benzyl bromide | Cinchona alkaloid-derived PTC | 50% KOH | 92 | 88 | austinpublishinggroup.com |

Diastereoselective Alkylation and Conjugate Addition Reactions Mediated by this compound Derivatives

Derivatives of this compound are also instrumental in diastereoselective reactions, including alkylations and conjugate additions (Michael additions). In these reactions, a new stereocenter is formed in a molecule that already contains one or more stereocenters, and the existing chirality influences the stereochemical outcome of the reaction.

A prominent example is the diastereoselective Michael addition of chiral nickel(II) complexes of glycinate to nitroalkenes. nih.gov In these systems, the glycine is part of a chiral ligand complex, and the addition to the nitroalkene proceeds with high diastereoselectivity, controlled by the chiral environment of the metal complex. This methodology has been successfully conducted in water, offering an environmentally benign route to β-substituted α,γ-diaminobutyric acid derivatives. nih.gov

Furthermore, the bulky tert-butyl group of glycine imines has been shown to be crucial for achieving high diastereoselectivity in DBU-catalyzed Michael additions to α,β-unsaturated isoxazoles and pyrazolamides. beilstein-archives.org When the tert-butyl group was replaced by a smaller methyl group, the diastereomeric ratio dropped significantly. beilstein-archives.org This highlights the important role of the steric bulk of the tert-butyl ester in controlling the approach of the reactants.

The following table presents data on diastereoselective Michael additions involving glycine derivatives.

| Michael Donor | Michael Acceptor | Catalyst/System | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| Chiral Nickel(II) glycinate | Nitroalkenes | TBAB in water | Excellent | Good | nih.gov |

| tert-Butyl glycinate imine | α,β-Unsaturated isoxazoles | DBU / LiBr | >20:1 | 93-97 | beilstein-archives.org |

| tert-Butyl glycinate imine | α,β-Unsaturated pyrazolamides | DBU / LiBr | >20:1 | 93-97 | beilstein-archives.org |

Biological Activity and Mechanism of Action Studies

Interaction with Biological Targets and Molecular Pathways

The biological activity of Tert-butyl 2-(tert-butylamino)acetate is thought to stem from its ability to interact with various biological molecules, including proteins and enzymes. The presence of the tert-butylamino group allows for potential hydrogen bonding and electrostatic interactions, which could influence the activity of a target molecule.

Enzyme Inhibition and Allosteric Modulation Mechanisms (e.g., 11β-Hydroxysteroid Dehydrogenase Type 2)

While some research suggests that compounds with similar structures may act as competitive inhibitors or allosteric modulators of certain enzymes, there is no specific evidence in the reviewed scientific literature that directly implicates this compound as an inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2). The biological activity of this compound may involve interactions with various enzymes, but its specific targets are not well-documented.

Modulation of Glucocorticoid Metabolism Pathways

Glucocorticoid metabolism is a critical physiological process, and enzymes like 11β-HSD2 play a key role. However, as there is no documented interaction between this compound and key enzymes of glucocorticoid metabolism, a role for this specific compound in modulating these pathways has not been established.

Cellular Response and Proliferation Modulation

The potential for this compound to modulate cellular responses is an area of speculative interest, largely based on the observed activities of structurally analogous compounds.

Inhibition of Cancer Cell Proliferation Pathways

There is no direct research confirming that this compound inhibits cancer cell proliferation. However, related compounds have shown some activity in this area. For instance, derivatives of the similar compound Ethyl 2-(tert-butylamino)acetate have been investigated as potential anticancer agents, with some exhibiting topoisomerase inhibition. General research has indicated that compounds with similar structural features might inhibit pathways associated with cancer cell proliferation, suggesting a potential, though unproven, avenue for this compound.

Potential in Anticancer Therapy through Targeting Specific Metabolic Processes

Targeting the unique metabolic pathways of cancer cells is a significant strategy in oncology research. While derivatives of related compounds have been explored for this purpose, the specific potential of this compound in anticancer therapy by targeting metabolic processes remains hypothetical and is not supported by direct evidence in the current scientific literature.

Role as an Intermediate in the Synthesis of Biologically Active Molecules

The most clearly defined role of this compound is as a versatile intermediate in organic synthesis, particularly for producing pharmaceuticals and agrochemicals. Its structural features are highly valued in multi-step synthetic processes. The tert-butyl ester group, for example, is a well-established protecting group for carboxylic acids, especially in peptide synthesis. orgsyn.orgresearchgate.net This group is stable under many reaction conditions but can be readily removed by treatment with acid, which avoids the use of alkaline hydrolysis that can cause unwanted side reactions. orgsyn.orgresearchgate.net

The compound serves as a key building block for creating more complex molecules, leveraging the reactivity of its amino and ester components. It can be used in reactions such as nucleophilic substitutions to construct the backbone of larger, biologically active compounds.

Table 1: Synthetic Applications of this compound and Related Compounds

| Application Area | Description | Rationale for Use |

| Peptide Synthesis | Used as a glycine (B1666218) building block with a protected carboxylic acid group. orgsyn.orgresearchgate.net | The tert-butyl ester protects the carboxylic acid during peptide coupling and can be selectively removed under acidic conditions without affecting other sensitive parts of the molecule. orgsyn.orgresearchgate.net |

| Pharmaceutical Synthesis | Serves as a starting material or intermediate for creating complex, biologically active molecules. | The compound's structure provides a scaffold that can be modified through various chemical reactions to build target pharmaceutical agents. |

| Agrochemical Synthesis | Employed as a building block in the development of new agrochemicals. | Its chemical reactivity allows for its incorporation into larger molecules designed for agricultural applications. |

| Protecting Group Chemistry | The tert-butyl ester function is used to temporarily block the reactivity of a carboxylic acid group during a multi-step synthesis. google.com | This protection strategy is crucial for preventing unwanted side reactions and ensuring the successful synthesis of complex target molecules. google.com |

Precursor in Therapeutic Agent Development

This compound serves as a crucial intermediate in the synthesis of various therapeutic agents. Its structure is incorporated into larger, more complex molecules designed to modulate specific biological pathways. The presence of the tert-butyl groups can enhance metabolic stability and influence how the final compound interacts with enzymes and receptors.

Research has highlighted the role of this and structurally related compounds in several therapeutic areas:

Enzyme Inhibition: Derivatives containing the tert-butylamino moiety have been investigated as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenases (11β-HSD), which are involved in glucocorticoid metabolism.

Anticancer Research: The structural framework of tert-butyl derivatives is explored in oncology for its potential to inhibit enzymes related to cancer cell proliferation.

Antiviral Development: A notable example is the development of non-covalent inhibitors for the SARS-CoV 3CL protease. A potent inhibitor, ML188, incorporates a (2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)acetamide structure. nih.gov This demonstrates the utility of the tert-butylamino acetamide (B32628) scaffold, derived from precursors like this compound, in creating highly specific enzyme inhibitors. nih.gov

The compound's value lies in its function as a protected form of N-tert-butylglycine, allowing for controlled chemical reactions during the synthesis of a final drug product. google.com

Structural Component in Antibiotic Analogs (e.g., Tigecycline)

One of the most significant applications of the N-tert-butylglycine moiety, for which this compound is a precursor, is in the synthesis of the antibiotic Tigecycline. chemicalbook.comgoogle.com Tigecycline is a glycylcycline antibiotic, a derivative of the tetracycline (B611298) antibiotic minocycline (B592863). googleapis.com It was developed to overcome common mechanisms of tetracycline resistance.

The key structural feature of Tigecycline is the N-tert-butyl-glycylamido group attached at the 9-position of the minocycline core. google.com This specific side chain is responsible for the drug's broad-spectrum activity and its ability to evade bacterial resistance mechanisms.

The synthesis of Tigecycline involves the acylation of 9-aminominocycline (B1505792) with an activated form of N-tert-butylglycine. chemicalbook.comgoogle.com Various patented synthetic routes describe this crucial step:

One method involves reacting 9-aminominocycline with N-tert-butylglycyl chloride hydrochloride. chemicalbook.com

Another approach utilizes N-tert-butylglycine directly, which is coupled with 9-aminominocycline in the presence of a condensing agent. google.comgoogle.com

In these syntheses, the N-tert-butylglycine unit is the essential structural component that is added to the antibiotic scaffold. This compound represents a stable, protected version of this critical building block.

Comparative Biological Activity with Structural Analogues and Derivatives

The biological activity of molecules derived from this compound is highly dependent on their final structure. By comparing the activity of various analogues, researchers can establish structure-activity relationships (SAR) that guide the design of more potent and selective drugs. rsc.orgnih.govresearchgate.netnih.gov The tert-butyl groups in the parent compound are known to increase metabolic stability and provide steric bulk that can influence binding to biological targets.

The following table presents research findings on the biological activities of various structural analogues and derivatives, illustrating how modifications to the core structure impact therapeutic potential.

Interactive Data Table: Biological Activity of Structural Analogues

| Compound Class | Specific Analogue / Derivative | Biological Activity | Quantitative Measure |

|---|---|---|---|

| Ethyl Ester Analogue | Ethyl 2-{3-(tert-butylamino)-6-methoxy-1H-isoindol-1-yl}acetate | Anticancer (Topoisomerase Inhibition) | IC₅₀ = 1.2 µM |

| Carboxamide Derivative | N-(tert-butyl) carboxamide derivatives | Antimicrobial (S. aureus) | MIC = 4–8 µg/mL |

| Acetamide Derivative | ML188 (a complex N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamide) | Antiviral (SARS-CoV) | EC₅₀ = 0.6 µM nih.gov |

| Cyclohexanone Derivative | 4-tert-butylcyclohexanone (B146137) bromolactone derivative | Antibacterial (E. coli, S. aureus, B. subtilis) | ~60% growth inhibition at 200 μg/mL mdpi.com |

These examples demonstrate that derivatives incorporating the tert-butylamino acetate (B1210297) structure or its bioisosteres can be tailored to achieve potent activity against diverse biological targets, from bacterial and viral proteins to human enzymes involved in cancer. nih.govmdpi.com

Advanced Analytical Characterization Methodologies

Spectroscopic Characterization for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The ¹H NMR spectrum of tert-butyl 2-(tert-butylamino)acetate exhibits characteristic signals that correspond to the different types of protons present. The two tert-butyl groups, though chemically distinct, often show signals in the range of δ 1.2–1.4 ppm. The methylene (B1212753) (-CH2-) protons adjacent to the nitrogen and the carbonyl group typically appear as a singlet, while the N-H proton of the secondary amine gives rise to a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Key resonances include those for the carbonyl carbon of the ester group, the quaternary carbons of the tert-butyl groups, and the methylene carbon. These signals confirm the presence of the tert-butyl ester and the N-tert-butyl substituent.

A representative, though not identical, compound, tert-butyl butylcarbamate, shows the following ¹³C NMR shifts: δ 156.00 (C=O), 79.00 (quaternary C of t-Bu), 40.40, 32.20, 19.90, 13.70 (butyl carbons), and 28.40 (methyl C's of t-Bu). rsc.org For this compound, one would expect distinct signals for the two different tert-butyl groups and the methylene carbon.

Interactive Data Table: Representative ¹H and ¹³C NMR Data

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

| ¹H | ~1.2-1.4 | Signals for the two tert-butyl groups. |

| ¹H | Variable | Broad singlet for the N-H proton. |

| ¹H | Variable | Singlet for the -CH2- protons. |

| ¹³C | ~170 | Carbonyl carbon of the ester. |

| ¹³C | ~80 | Quaternary carbon of the O-tert-butyl group. |

| ¹³C | ~50 | Quaternary carbon of the N-tert-butyl group. |

| ¹³C | Variable | Methylene carbon (-CH2-). |

| ¹³C | ~28 | Methyl carbons of the tert-butyl groups. |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and for studying its fragmentation patterns, which further corroborates the proposed structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecule, allowing for the determination of its elemental composition. For this compound (C10H21NO2), the expected exact mass is 187.15723 Da. nih.gov Techniques like Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer are commonly used. In ESI, the molecule is typically protonated to form the [M+H]⁺ ion, which for this compound would be observed at m/z 188.1645.

Fragmentation Analysis: Under the energetic conditions within a mass spectrometer, the parent ion can break apart into smaller, characteristic fragment ions. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters and amines include the loss of the tert-butyl group (a loss of 57 Da) and cleavage of the C-N bond.

A related technique, Atmospheric Pressure Chemical Ionization (APCI), can also be employed, particularly for less polar compounds or when analyzing samples in non-polar solvents. researchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A strong band around 1730-1750 cm⁻¹ is indicative of the C=O stretch of the ester group. rsc.org The N-H stretching vibration of the secondary amine typically appears as a weaker band in the region of 3300-3500 cm⁻¹. rsc.org Other significant bands include C-H stretching vibrations from the alkyl groups and C-N stretching vibrations.

Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, the symmetric stretching of the C-C bonds within the tert-butyl groups would be expected to produce strong Raman signals. researchgate.net The region between 1800-2700 cm⁻¹ is often considered a "silent region" in the Raman spectrum of many organic molecules, which can be useful for specialized studies involving isotopic labeling. nih.gov

Interactive Data Table: Key Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H Stretch | 3300-3500 rsc.org | 3300-3500 |

| C-H Stretch (Alkyl) | 2850-3000 | 2850-3000 |

| C=O Stretch (Ester) | 1730-1750 rsc.org | 1730-1750 |

| C-N Stretch | 1000-1250 | 1000-1250 |

| C-O Stretch (Ester) | 1000-1300 | 1000-1300 |

X-ray Crystallography for Solid-State Structure Determination

When this compound can be obtained in a crystalline form, X-ray crystallography provides the most definitive three-dimensional structural information.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity determination. psu.edu A reversed-phase column (e.g., C18) with a suitable mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be employed. Detection is typically achieved using a UV detector, although the chromophore in this molecule is weak. For trace analysis of amines, pre-column derivatization can be used to enhance detectability. psu.edu

Gas Chromatography (GC) can also be utilized for purity analysis, particularly for volatile compounds. nih.gov Due to the polarity of the amine, derivatization may be necessary to improve peak shape and prevent tailing. sigmaaldrich.com The choice between HPLC and GC depends on the volatility and thermal stability of the compound and any impurities present.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is instrumental in monitoring the progress of its synthesis, typically the nucleophilic substitution between tert-butylamine (B42293) and tert-butyl bromoacetate (B1195939), by quantifying the consumption of reactants and the formation of the product in real-time. Furthermore, HPLC is the standard method for determining the final purity of the compound.

Given that this compound lacks a strong chromophore, direct UV detection can be challenging, often requiring detection at low wavelengths (e.g., 210-220 nm) where sensitivity may be lower and interference from solvents is more likely. researchgate.net To overcome this, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be coupled with the HPLC system. researchgate.netnih.gov For trace-level analysis of related amines, pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) can be employed to introduce a fluorescent or UV-active tag, significantly enhancing detection sensitivity. psu.edu

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of compound. A typical setup would involve a C18 or similar stationary phase with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for improved peak shape and MS compatibility. sielc.com

Table 1: Representative HPLC Conditions for Analysis of Related Amino Esters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | Standard reversed-phase column for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Provides good separation and is compatible with MS detection. sielc.com |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |

| Detection | Mass Spectrometry (MS) or ELSD | Provides sensitive detection for compounds lacking a strong UV chromophore. researchgate.net |

| Purity Standard | ≥98.0% (by area %) | A common purity requirement for related chemical reagents. avantorsciences.comvwr.com |

Gel Permeation Chromatography (GPC) for Polymer Characterization (e.g., Molecular Weight Determination)

While this compound is a small molecule, it can be used as a monomer or a functionalizing agent in the synthesis of polymers. For such polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the definitive technique for characterizing their molecular weight distribution. researchgate.net

GPC separates polymer chains based on their hydrodynamic volume (size in solution). tainstruments.com Larger molecules elute first, while smaller molecules penetrate the pores of the column packing material and elute later. researchgate.net This separation allows for the determination of key parameters that dictate the polymer's physical and mechanical properties:

Number-average molecular weight (Mn): The statistical average molecular weight of all polymer chains. researchgate.net

Weight-average molecular weight (Mw): An average that accounts for the weight fraction of each polymer chain, giving more significance to heavier molecules. researchgate.net

Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. A PDI of 1.0 represents a monodisperse sample, while typical synthetic polymers have PDI values ranging from 1.5 to over 2.0. researchgate.net

The analysis of polymers incorporating the this compound moiety would involve dissolving the polymer in a suitable solvent (e.g., tetrahydrofuran, chloroform) and running it through a GPC system calibrated with polymer standards of known molecular weights, such as polystyrene or polymethylmethacrylate. lcms.cz

Table 2: Hypothetical GPC Data for a Polymer Functionalized with this compound

| Parameter | Value | Significance |

|---|---|---|

| Number-Average Molecular Weight (Mn) | 15,000 g/mol | Influences properties like tensile strength and brittleness. intertek.com |

| Weight-Average Molecular Weight (Mw) | 22,500 g/mol | Related to properties such as melt viscosity and toughness. researchgate.net |

| Z-Average Molecular Weight (Mz) | 31,000 g/mol | Sensitive to the high molecular weight fraction of the polymer. |

| Polydispersity Index (PDI) | 1.50 | Indicates a relatively controlled polymerization process. researchgate.net |

Electrochemical and Kinetic Analytical Approaches

Investigating the redox behavior and reaction rates of this compound requires specialized analytical techniques capable of probing electrochemical properties and monitoring rapid chemical transformations.

Cyclic Voltammetry for Redox Properties

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of a compound. While specific CV studies on this compound are not widely reported in the literature, the technique would be applicable for investigating the oxidation of its secondary amine group.

In a CV experiment, the potential applied to a working electrode is swept linearly in the positive direction and then reversed. The resulting current is plotted against the applied potential, producing a cyclic voltammogram. An oxidation event would appear as a peak in the anodic (positive) scan, providing the anodic peak potential (Epa). If the process is reversible, a corresponding reduction peak (Epc) would appear in the cathodic (negative) scan. This data provides insight into the compound's electron-donating ability and its potential to act as a reducing agent or participate in electrochemical reactions.

Table 3: Illustrative Data Obtainable from Cyclic Voltammetry

| Parameter | Description | Potential Information Gained |

|---|---|---|

| Anodic Peak Potential (Epa) | Potential at which the maximum oxidation current is observed. | Provides information on the energy required to remove an electron (oxidation potential of the amine). |

| Cathodic Peak Potential (Epc) | Potential at which the maximum reduction current is observed. | Indicates the reversibility of the oxidation process. |

| Peak Current (Ipa) | The magnitude of the current at the oxidation peak. | Related to the concentration of the analyte and the kinetics of the electron transfer. |

Spectrophotometric and Chemiluminescence Kinetic Studies (e.g., Stopped-Flow UV-Vis, EPR, Luminol CL Assay)

To study the kinetics of fast reactions involving this compound, such as its hydrolysis or reactions with other biological or chemical species, stopped-flow techniques are employed. researchgate.net A stopped-flow apparatus rapidly mixes two reactant solutions and then "stops" the flow, allowing a detector to monitor the reaction progress over milliseconds to seconds. youtube.com

When coupled with UV-Vis spectroscopy, the stopped-flow method can track changes in absorbance over time as reactants are consumed or products are formed, provided one of the species has a distinct UV-Vis absorption profile. youtube.com From this data, reaction rates, rate constants, and reaction mechanisms can be elucidated. researchgate.net For example, the hydrolysis of the ester group could be monitored if the reaction conditions lead to a change in the absorbance spectrum.

Chemiluminescence (CL) assays, such as those involving luminol, could be used to probe the compound's involvement in redox processes that generate reactive oxygen species. If this compound were to participate in a reaction that catalyzes or inhibits a light-producing pathway, the change in light intensity would provide kinetic information about its role.

Table 4: Representative Kinetic Parameters from Stopped-Flow Analysis

| Parameter | Symbol | Description |

|---|---|---|

| Association Rate Constant | k_a_ | The rate constant for the binding of two species. |

| Dissociation Rate Constant | k_d_ | The rate constant for the dissociation of a complex. |

| Equilibrium Dissociation Constant | K_D_ | The ratio k_d_/k_a_, indicating the binding affinity. researchgate.net |

| Observed Rate Constant | k_obs_ | The experimentally measured rate constant for a reaction under specific conditions. |

Q & A

Basic Question: What are the recommended synthetic routes for tert-butyl 2-(tert-butylamino)acetate, and how are reaction conditions optimized?

Answer:

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting tert-butylamine with a suitably activated acetate precursor (e.g., tert-butyl bromoacetate) under basic conditions. For optimization:

- Catalyst Selection: Use catalytic bases like triethylamine or DMAP to enhance reaction rates .

- Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction efficiency .

- Temperature Control: Reactions are often conducted at 0–25°C to minimize side products .

Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Key characterization methods include:

- NMR Spectroscopy: H and C NMR identify structural features (e.g., tert-butyl groups at δ ~1.2–1.4 ppm) and confirm amine-acetate bonding .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 216.2) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Peaks near 1720 cm (ester C=O) and 3300 cm (N-H stretch) confirm functional groups .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Work in a fume hood to avoid inhalation of vapors or dust .

- Storage: Store at –20°C in airtight containers to prevent hydrolysis or degradation .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Question: How can researchers resolve contradictions in spectroscopic data for this compound?

Answer:

Data discrepancies (e.g., conflicting NMR shifts or MS fragments) may arise from impurities or stereochemical variations. Strategies include:

- Multi-Technique Cross-Validation: Combine H-C HSQC, DEPT-135, and NOESY to confirm assignments .

- High-Resolution MS: Use HR-MS to distinguish isotopic patterns from co-eluting impurities .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and validate experimental data .

Advanced Question: What strategies improve the yield of this compound in multi-step syntheses?

Answer:

- Protecting Group Chemistry: Use Boc or Fmoc groups to protect reactive amines during intermediate steps .

- Stepwise Purification: Employ flash chromatography or recrystallization after each step to isolate high-purity intermediates .

- Catalyst Screening: Test alternative catalysts (e.g., TEMPO/Fe(NO)) to enhance reaction selectivity and efficiency .

Advanced Question: How can the bioactivity of this compound derivatives be systematically assessed?

Answer:

- In Vitro Assays:

- Antimicrobial Activity: Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .

- Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .

- Structure-Activity Relationship (SAR): Modify the tert-butyl or acetate moieties and compare bioactivity trends .

Advanced Question: What computational tools aid in predicting the reactivity of this compound?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents to optimize reaction conditions .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide derivative design .

Basic Question: How should researchers address stability issues during long-term storage of this compound?

Answer:

- Temperature Control: Store at –20°C to slow hydrolysis of the ester group .

- Desiccants: Include silica gel packs in storage containers to mitigate moisture-induced degradation .

- Periodic Analysis: Monitor purity via HPLC or TLC every 3–6 months .

Advanced Question: What analytical challenges arise in quantifying this compound in complex matrices?

Answer:

- Matrix Interference: Use solid-phase extraction (SPE) or liquid-liquid extraction to isolate the compound from biological samples .

- Detection Limits: Optimize LC-MS/MS parameters (e.g., collision energy) for enhanced sensitivity .

- Internal Standards: Deuterated analogs (e.g., d-tert-butyl) improve quantification accuracy .

Advanced Question: How can mechanistic studies elucidate the degradation pathways of this compound?

Answer:

- Forced Degradation: Expose the compound to heat, light, or acidic/alkaline conditions and analyze products via LC-MS .

- Isotopic Labeling: Use O-labeled water to track hydrolysis pathways .

- Kinetic Modeling: Apply pseudo-first-order kinetics to predict degradation rates under varying pH/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products